Methyl beta-iodobenzenepropanoate

Description

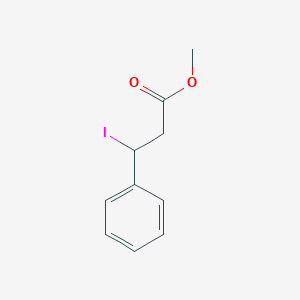

Methyl beta-iodobenzenepropanoate is an aromatic ester characterized by a benzene ring substituted with an iodine atom at the β-position of a propanoate ester. Its molecular formula is C₁₀H₁₁IO₂, with a molecular weight of 290.10 g/mol. The iodine substituent enhances its electrophilic reactivity, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for pharmaceuticals or agrochemicals. The ester group contributes to moderate volatility and solubility in organic solvents like dichloromethane or ethyl acetate.

Properties

Molecular Formula |

C10H11IO2 |

|---|---|

Molecular Weight |

290.10 g/mol |

IUPAC Name |

methyl 3-iodo-3-phenylpropanoate |

InChI |

InChI=1S/C10H11IO2/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 |

InChI Key |

FELIYUDBANPMRG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C1=CC=CC=C1)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl beta-iodobenzenepropanoate can be synthesized through several methods. One common approach involves the iodination of methyl beta-phenylpropanoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the beta position.

Another method involves the esterification of beta-iodobenzenepropanoic acid with methanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-purity reagents and catalysts is crucial to obtain a product with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Methyl beta-iodobenzenepropanoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides under appropriate conditions.

Reduction Reactions: The compound can be reduced to the corresponding methyl beta-phenylpropanoate using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Oxidation Reactions: Oxidation of the ester group can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide, potassium cyanide, or thiourea in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium, or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Substitution: Formation of beta-substituted derivatives such as beta-azidobenzenepropanoate, beta-cyanobenzenepropanoate, or beta-thiobenzenepropanoate.

Reduction: Formation of methyl beta-phenylpropanoate.

Oxidation: Formation of beta-iodobenzenepropanoic acid or other oxidized products.

Scientific Research Applications

Methyl beta-iodobenzenepropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

Medicine: Potential use in the development of radiolabeled compounds for diagnostic imaging and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of methyl beta-iodobenzenepropanoate depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl beta-iodobenzenepropanoate shares functional and structural similarities with other iodinated aromatic esters, methyl esters of diterpenoid acids, and simple halogenated esters. Below is a detailed comparison:

Structural Analogs

Methyl Iodide (CH₃I) CAS No.: 74-88-4 Molecular Weight: 141.94 g/mol Properties: A simple alkyl iodide with high volatility (boiling point: 42.5°C) and nucleophilic reactivity. Unlike this compound, it lacks aromaticity and ester functionality, limiting its utility in complex syntheses.

Methyl Sandaracopimarate CAS No.: Not explicitly listed (referenced in as "sandaracopimaric acid methyl ester") Structure: A diterpenoid methyl ester with a fused tricyclic framework. Applications: Used in resin chemistry and as a biomarker in plant studies. Its bulky structure reduces reactivity compared to this compound.

Z-Communic Acid Methyl Ester CAS No.: Not provided (identified via gas chromatography in ) Properties: A labdane diterpene ester with conjugated double bonds. Its non-halogenated structure results in lower electrophilicity, favoring applications in natural product isolation over synthetic chemistry.

Functional Group Analogs

The absence of iodine reduces its utility in halogenation reactions but enhances its role in pharmaceuticals.

Methyl 12-Oxo-Labda-8(17),13E-Dien-19-Oate Source: (compound 10) Structure: A labdane diterpene ester with a ketone group. Its complex oxygenation pattern differentiates it from this compound, directing its use in terpene biosynthesis studies.

Research Findings

- Reactivity: The iodine atom in this compound facilitates palladium-catalyzed couplings, outperforming non-halogenated esters like Z-communic acid methyl ester in aryl-aryl bond formation .

- Stability : Compared to Methyl iodide, its aromatic structure reduces volatility and enhances thermal stability, enabling use in high-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.